molecular formula C10H19NO3 B12065676 tert-Butyl (2-(allyloxy)ethyl)carbamate

tert-Butyl (2-(allyloxy)ethyl)carbamate

Cat. No.: B12065676
M. Wt: 201.26 g/mol
InChI Key: NMCNXBAJXDQWIS-UHFFFAOYSA-N
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Description

tert-Butyl (2-(allyloxy)ethyl)carbamate is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is commonly used in organic synthesis as a building block for more complex molecules. The compound is characterized by the presence of a tert-butyl carbamate group and an allyloxyethyl moiety, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(allyloxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an allyloxyethyl halide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dichloromethane at room temperature for several hours . The product is then purified by standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions. The reaction conditions are optimized to achieve high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(allyloxy)ethyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The allyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield epoxides or aldehydes, while reduction of the carbamate group can produce primary or secondary amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(allyloxy)ethyl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur at other functional groups. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It can also be used in the development of bioconjugates for targeted drug delivery .

Medicine

In medicine, this compound is investigated for its potential use in drug formulation and delivery. Its ability to form stable carbamate linkages makes it a valuable tool in the design of prodrugs and other therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of coatings, adhesives, and polymers with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(allyloxy)ethyl)carbamate involves its ability to form stable carbamate linkages with various nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the tert-butyl group, which stabilizes the carbamate intermediate. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-hydroxyethyl)carbamate
  • tert-Butyl (2-aminoethyl)carbamate
  • tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate

Uniqueness

tert-Butyl (2-(allyloxy)ethyl)carbamate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and versatility in chemical synthesis. This differentiates it from other similar compounds that may lack the allyloxy functionality .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-(2-prop-2-enoxyethyl)carbamate

InChI

InChI=1S/C10H19NO3/c1-5-7-13-8-6-11-9(12)14-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12)

InChI Key

NMCNXBAJXDQWIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCC=C

Origin of Product

United States

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